![molecular formula C10H12F2O2S B12628364 (2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol CAS No. 917807-40-0](/img/structure/B12628364.png)
(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol is an organic compound that features both fluorine and sulfur atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol typically involves the introduction of fluorine atoms into the molecular structure. One common method is the nucleophilic substitution reaction where fluorine atoms replace other halogens or functional groups in the precursor molecule. The reaction conditions often include the use of fluorinating agents such as hydrofluoric acid or tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
(2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to specific biological effects. The sulfinyl group can also participate in redox reactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol
- (2R)-1-[(5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-ol
- (2R)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}propan-2-ol
Uniqueness
What sets (2R)-1,1-difluoro-3-[®-(4-methylphenyl)sulfinyl]propan-2-ol apart from similar compounds is its specific combination of fluorine and sulfinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
917807-40-0 |
|---|---|
Fórmula molecular |
C10H12F2O2S |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
(2R)-1,1-difluoro-3-[(R)-(4-methylphenyl)sulfinyl]propan-2-ol |
InChI |
InChI=1S/C10H12F2O2S/c1-7-2-4-8(5-3-7)15(14)6-9(13)10(11)12/h2-5,9-10,13H,6H2,1H3/t9-,15+/m0/s1 |
Clave InChI |
IWXNBCLGKBFRGN-BJOHPYRUSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@](=O)C[C@@H](C(F)F)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CC(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


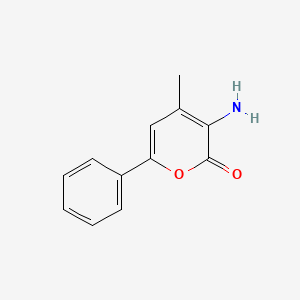

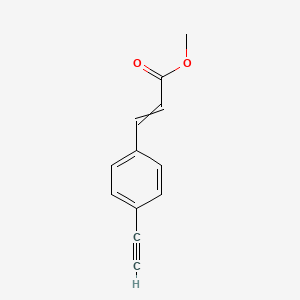
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
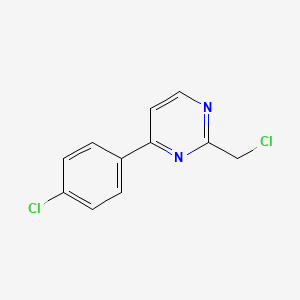

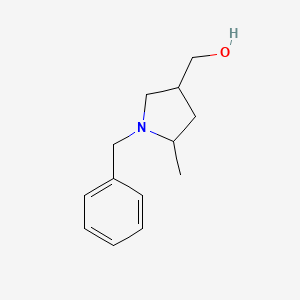
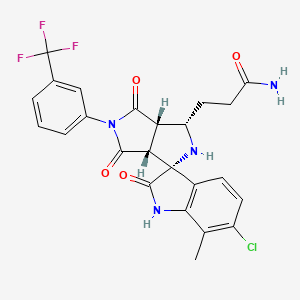
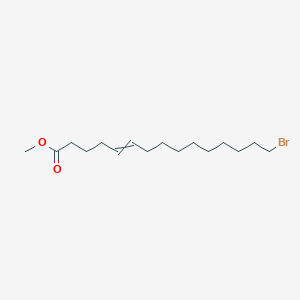
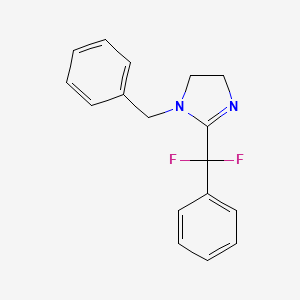
![9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine](/img/structure/B12628362.png)
![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
